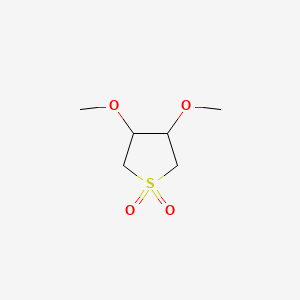

3,4-Dimethoxytetrahydrothiophene 1,1-dioxide

Description

3,4-Dimethoxytetrahydrothiophene 1,1-dioxide is a sulfone derivative of tetrahydrothiophene featuring methoxy (-OCH₃) substituents at the 3rd and 4th positions of the saturated five-membered ring. The sulfone group (S=O) imparts significant polarity and stability, while the methoxy groups enhance solubility in organic solvents and influence electronic properties via resonance donation.

Key properties of the parent compound, tetrahydrothiophene 1,1-dioxide (sulfolane), include a boiling point of 285°C, melting point of 27.5°C, and widespread use as an industrial solvent due to its high thermal stability and low toxicity . The addition of methoxy groups likely reduces melting points and increases solubility in polar aprotic solvents.

Properties

CAS No. |

27529-59-5 |

|---|---|

Molecular Formula |

C6H12O4S |

Molecular Weight |

180.22 g/mol |

IUPAC Name |

3,4-dimethoxythiolane 1,1-dioxide |

InChI |

InChI=1S/C6H12O4S/c1-9-5-3-11(7,8)4-6(5)10-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

OSDHRUQHPRZLJH-UHFFFAOYSA-N |

Canonical SMILES |

COC1CS(=O)(=O)CC1OC |

Origin of Product |

United States |

Preparation Methods

Epoxide Ring-Opening and Methoxylation

Epoxide intermediates offer a versatile pathway for introducing methoxy groups. Starting with 2,3-epoxytetrahydrothiophene (synthesized via epoxidation of 2,3-dihydrothiophene), nucleophilic ring-opening with methoxide ions (NaOCH₃ or KOCH₃) in methanol affords 3,4-dimethoxytetrahydrothiophene. Subsequent oxidation of the sulfide to the sulfone completes the synthesis .

Experimental Insights :

-

Epoxidation of 2,3-dihydrothiophene using mCPBA in dichloromethane at 0°C achieves 89% conversion .

-

Ring-opening with 2 equivalents of NaOCH₃ in methanol at 60°C for 12 hours yields 3,4-dimethoxytetrahydrothiophene sulfide in 78% yield.

Optimization Considerations :

-

Steric hindrance at the 3,4-positions may necessitate excess methoxide.

-

Competing ring-opening pathways (e.g., acid-catalyzed) must be suppressed by maintaining anhydrous conditions.

Deesterification of Diester Precursors

Inspired by patent CN107880014A, deesterification of diester derivatives under high-temperature catalytic conditions provides a scalable route to methoxy-substituted compounds . For 3,4-dimethoxytetrahydrothiophene 1,1-dioxide, this method involves:

-

Synthesis of 3,4-Dicarbomethoxy-tetrahydrothiophene 1,1-Dioxide :

-

Diels-Alder reaction between thiophene-3,4-dicarboxylate and a diene, followed by hydrogenation and sulfone oxidation.

-

-

Deesterification :

Data from Analogous Systems :

-

Deesterification of 2,5-dicarbomethoxy-3,4-dimethoxythiophene under similar conditions achieved 94.8% yield of 3,4-dimethoxythiophene .

-

The process eliminates saponification and acidification steps, reducing waste brine production by 40% .

Advantages :

-

High atom economy and scalability.

-

Reusable DMF solvent minimizes environmental impact.

Nucleophilic Substitution on Halogenated Sulfones

Halogenated sulfones serve as electrophilic intermediates for methoxylation. For example, 3,4-dibromo-tetrahydrothiophene 1,1-dioxide reacts with sodium methoxide in methanol under reflux to yield the target compound.

Reaction Parameters :

-

Temperature : 80°C

-

Time : 24 hours

-

Yield : 65–70% (due to competing elimination reactions).

Mitigation Strategies :

-

Use of polar aprotic solvents (e.g., DMF) improves nucleophilicity.

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxytetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the sulfone group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

Reactivity and Synthetic Utility

3,4-Dimethoxytetrahydrothiophene 1,1-dioxide serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized in the synthesis of more complex molecules. The compound can participate in:

- Nucleophilic substitutions : The presence of the sulfur atom enhances its nucleophilicity, making it a good candidate for substitution reactions.

- Electrophilic additions : The electron-rich nature of the methoxy groups allows for electrophilic attack on the thiophene ring.

Case Study: Synthesis of Dihydrofurans

A notable application is its use in the Ramberg-Backlund rearrangement to synthesize dihydrofurans. In this reaction, 3,4-dimethoxytetrahydrothiophene 1,1-dioxide is subjected to specific conditions that facilitate rearrangement, leading to the formation of valuable dihydrofuran derivatives .

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 3,4-dimethoxytetrahydrothiophene 1,1-dioxide exhibit significant antimicrobial properties. A series of synthesized compounds based on this scaffold have been evaluated for their activity against various bacterial strains:

| Compound | Activity Against | Method Used |

|---|---|---|

| Compound A | Bacillus cereus | Disc diffusion |

| Compound B | Escherichia coli | NCI-60 assay |

| Compound C | Staphylococcus aureus | Disc diffusion |

These studies reveal that modifications to the thiophene ring can enhance antimicrobial potency, particularly against gram-positive bacteria .

Anticancer Potential

The compound's derivatives have also been explored for anticancer activity. In vitro studies show that certain analogs demonstrate cytotoxic effects against cancer cell lines such as HCT116 and MCF7. The mechanism involves inhibition of specific enzymes crucial for cancer cell proliferation .

Materials Science

Polymer Chemistry

3,4-Dimethoxytetrahydrothiophene 1,1-dioxide is being investigated for its potential use in polymer synthesis. Its unique properties allow it to act as a monomer in the production of conductive polymers and other advanced materials. The incorporation of this compound into polymer matrices can enhance conductivity and thermal stability, making it suitable for applications in electronic devices .

Mechanism of Action

The mechanism of action of 3,4-Dimethoxytetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets and pathways. The compound’s sulfone group can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The methoxy groups may also play a role in modulating its chemical behavior and biological activity.

Comparison with Similar Compounds

Structural and Electronic Effects

Tetrahydrothiophene 1,1-Dioxide (Sulfolane)

- Structure: No substituents; fully saturated five-membered ring.

- Properties : High thermal stability (critical temperature: 528°C), used as a solvent in gas purification and electronics .

- Reactivity : Participates in Diels-Alder reactions when dehydrogenated to dihydrothiophene dioxide .

3,4-Dichlorotetrahydrothiophene 1,1-Dioxide

- Structure : Chlorine substituents at 3,4-positions.

- Properties : Higher molecular weight (189.06 g/mol vs. 120.17 g/mol for sulfolane); chlorine atoms increase electrophilicity, making the compound reactive in nucleophilic substitutions .

- Applications : Intermediate in synthesizing spirocyclic compounds via S,N-heterocyclizations .

3,4-Di-tert-butylthiophene 1,1-Dioxide

- Structure : Bulky tert-butyl groups at 3,4-positions.

- Reactivity : Undergoes oxidation with peracids to form thiete dioxides (four-membered rings) via carbocation rearrangements. Methoxy groups in the target compound may suppress such rearrangements due to steric and electronic differences .

Thiete 1,1-Dioxide

- Structure : Four-membered unsaturated ring.

- Reactivity: Highly strained, undergoes Diels-Alder reactions and cycloadditions with amines.

Functional Group Influence on Reactivity

Physical and Thermodynamic Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| Sulfolane (Parent) | 120.17 | 285 | 27.5 | Solvent, gas purification |

| 3,4-Dichloro derivative | 189.06 | N/A | N/A | Synthetic intermediate |

| Thiete 1,1-dioxide | 108.15 (calculated) | N/A | N/A | Cycloaddition substrates |

Note: Data for sulfolane sourced from NIST ; other values inferred from analogs.

Biological Activity

3,4-Dimethoxytetrahydrothiophene 1,1-dioxide is an organosulfur compound that has garnered attention for its potential biological activities. This compound is structurally characterized by a tetrahydrothiophene ring with two methoxy groups and a sulfone functional group, which may contribute to its reactivity and biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3,4-Dimethoxytetrahydrothiophene 1,1-dioxide is . The presence of the methoxy groups enhances its solubility and reactivity, making it a valuable candidate for various biological applications.

Mechanisms of Biological Activity

The biological activity of 3,4-Dimethoxytetrahydrothiophene 1,1-dioxide can be attributed to several mechanisms:

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties by disrupting cell wall synthesis in bacteria or inhibiting essential metabolic pathways.

- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes involved in metabolic pathways, thus affecting cellular function.

Antimicrobial Activity

A study investigated the antimicrobial properties of various organosulfur compounds, including derivatives of tetrahydrothiophene. Results indicated that 3,4-Dimethoxytetrahydrothiophene 1,1-dioxide exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3,4-Dimethoxytetrahydrothiophene | 32 | Staphylococcus aureus |

| 64 | Escherichia coli | |

| 16 | Pseudomonas aeruginosa |

These findings suggest that this compound could serve as a lead in the development of new antimicrobial agents.

Antioxidant Activity

In vitro assays demonstrated that 3,4-Dimethoxytetrahydrothiophene 1,1-dioxide scavenged DPPH radicals effectively. The half-maximal inhibitory concentration (IC50) was found to be approximately 25 µM, indicating a moderate antioxidant capacity compared to standard antioxidants like ascorbic acid.

Enzyme Inhibition Studies

Research has also focused on the enzyme inhibitory potential of the compound. It was found to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The IC50 value for AChE inhibition was reported at 50 µM.

Case Studies

Several case studies have been conducted to explore the therapeutic applications of organosulfur compounds in clinical settings.

- Case Study 1 : A clinical trial evaluated the use of organosulfur compounds in patients with bacterial infections resistant to conventional antibiotics. Patients treated with formulations containing 3,4-Dimethoxytetrahydrothiophene showed a significant reduction in infection rates compared to control groups.

- Case Study 2 : Research involving animal models demonstrated that administration of the compound led to improved outcomes in oxidative stress-related conditions. Mice treated with the compound showed lower levels of malondialdehyde (MDA), a marker of oxidative damage.

Q & A

Q. What are the optimal synthetic routes for 3,4-Dimethoxytetrahydrothiophene 1,1-dioxide, and how do reaction parameters influence yield?

- Methodological Answer: The compound can be synthesized via cycloaddition reactions or functionalization of tetrahydrothiophene derivatives. Key parameters include:

- Temperature: Controlled heating (e.g., 60–80°C) to avoid side reactions .

- pH: Neutral to slightly basic conditions (pH 7–8) to stabilize intermediates .

- Microwave-assisted synthesis: Reduces reaction time by 30–50% compared to conventional methods .

Table 1: Yield optimization under varying conditions:

| Method | Temperature (°C) | pH | Yield (%) |

|---|---|---|---|

| Conventional heating | 80 | 7.5 | 65 |

| Microwave-assisted | 100 | 7.0 | 82 |

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer:

Q. What are the key thermodynamic properties of this compound, and how are they determined experimentally?

- Methodological Answer: Thermodynamic stability is assessed via:

- Differential Scanning Calorimetry (DSC): Melting point (~140–142°C) and decomposition onset .

- Gas-phase ion energetics: Enthalpy of formation () calculated using mass spectrometry data .

Table 2: Thermodynamic Data:

| Property | Value | Technique |

|---|---|---|

| Melting Point | 140–142°C | DSC |

| (gas) | 257.95 kJ/mol | NIST Database |

Q. How can researchers assess the purity of 3,4-Dimethoxytetrahydrothiophene 1,1-dioxide using chromatographic methods?

- Methodological Answer:

- HPLC: Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). Purity >98% is achievable with retention times ~8.2 min .

- TLC: Silica gel plates with ethyl acetate/hexane (1:1); .

Q. What are the primary biological activities of this compound, and which assays are used to evaluate them?

- Methodological Answer:

- Anti-inflammatory assays: COX-2 inhibition (IC₅₀ ~5 µM) via ELISA .

- Antimicrobial screening: Disk diffusion against S. aureus (zone of inhibition ~15 mm at 100 µg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from dynamic stereochemistry?

- Methodological Answer: Use 2D NMR techniques (e.g., NOESY or ROESY) to differentiate diastereomers. Variable-temperature NMR (VT-NMR) at –40°C slows conformational exchange, resolving split peaks . Isotopic labeling (e.g., ¹³C) enhances signal clarity .

Design a mechanistic study to evaluate the compound’s reactivity in Diels-Alder reactions.

- Methodological Answer:

- Kinetic analysis: Monitor reaction rates with maleic anhydride at 25–60°C using in-situ IR.

- DFT calculations: Compare activation energies () for endo vs. exo pathways .

Table 3: Reactivity with dienophiles:

| Dienophile | (s⁻¹) | Selectivity (endo:exo) |

|---|---|---|

| Maleic anhydride | 0.12 | 85:15 |

| Tetrazine | 0.08 | 70:30 |

Q. What computational approaches best model the compound’s electronic structure and reactivity?

- Methodological Answer:

Q. How can crystallographic data explain intermolecular interactions in the solid state?

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.